molecular formula C18H13BrO6 B3474137 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate

Cat. No.: B3474137
M. Wt: 405.2 g/mol
InChI Key: APUFGSDDSGFFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of coumarin, which is a common heterocyclic compound . Coumarins and their derivatives are seen to be the pivotal components of many natural products and pharmaceuticals . They are also used in the fields of biology, medicine, and polymer science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-(bromoacetyl)coumarin derivatives have been synthesized . These compounds are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some coumarin derivatives have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, handling any chemical compound should be done with appropriate safety measures, including the use of personal protective equipment .

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO6/c1-2-22-18(21)24-11-7-8-12-15(9-11)23-10-16(17(12)20)25-14-6-4-3-5-13(14)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUFGSDDSGFFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Reactant of Route 2
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Reactant of Route 3
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Reactant of Route 4
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Reactant of Route 5
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate
Reactant of Route 6
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl ethyl carbonate

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